molecular formula C21H20N4OS2 B2502694 2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 681276-87-9

2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2502694
CAS No.: 681276-87-9
M. Wt: 408.54
InChI Key: WACLNJSSJTVUSE-UHFFFAOYSA-N
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Description

2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H20N4OS2 and its molecular weight is 408.54. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Applications

  • A study focused on the synthesis of derivatives of this compound to evaluate their potential as antimicrobial agents. These compounds showed promising in vitro antibacterial activity against various bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as antifungal activity against Aspergillus niger and Candida albicans (Baviskar, Khadabadi, & Deore, 2013).

Cancer Research

  • Research on 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide, a related compound, highlighted its potential in anticancer applications. This study proposed a cost-effective synthesis approach for this molecule, which was evaluated for anticancer activity in vitro (Yushyn, Holota, & Lesyk, 2022).

Drug Design and Synthesis

  • Several studies have focused on the synthesis of related compounds for potential pharmacological applications. For instance, the synthesis of N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides was explored as potential therapeutic agents, demonstrating antibacterial, enzyme inhibition, and hemolytic activities (Rubab et al., 2015).

Ligand Design in Chemistry

  • The ligand design using derivatives of thiadiazole has been studied, with specific attention to the interaction with transition metal ions. This has implications in materials chemistry and the engineering of organometallic materials (Ardan et al., 2017).

Impurity Identification in Pharmaceutical Synthesis

  • A study identified an impurity in the synthesis process of an antibacterial drug, where a compound similar to the one was a byproduct. This underscores its relevance in pharmaceutical manufacturing and quality control (Talagadadeevi et al., 2012).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Some indole-based compounds have potential inhibitory activities against distinct anti-tubercular targets, including the inhibition of cell wall synthesis, replication, transcription, and translation .

Future Directions

The future directions in the research of a compound depend on its potential applications. Indole and thiadiazole derivatives have been extensively explored for their potential as anti-tubercular agents , suggesting that your compound might also have potential in this area.

Properties

IUPAC Name

2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS2/c1-14-7-9-16(10-8-14)11-25-12-19(17-5-3-4-6-18(17)25)27-13-20(26)22-21-24-23-15(2)28-21/h3-10,12H,11,13H2,1-2H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACLNJSSJTVUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NN=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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